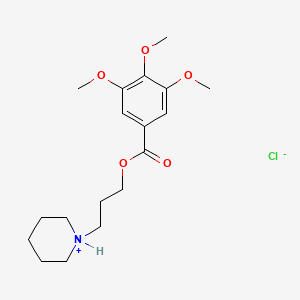
3-piperidin-1-ium-1-ylpropyl 3,4,5-trimethoxybenzoate;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Piperidin-1-ium-1-ylpropyl 3,4,5-trimethoxybenzoate;chloride is a chemical compound with the molecular formula C18H28ClNO5. It is a derivative of 3,4,5-trimethoxybenzoic acid, where the carboxyl group is esterified with 3-piperidin-1-ylpropyl and further converted to its hydrochloride salt. This compound is primarily used in scientific research and various industrial applications.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The synthesis of this compound typically involves the esterification of 3,4,5-trimethoxybenzoic acid with 3-piperidin-1-ylpropyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: The industrial production of this compound involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may include the use of continuous reactors and advanced purification techniques to obtain the final product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving the oxidation of the methoxy groups to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed to reduce the ester group to the corresponding alcohol.
Substitution: Substitution reactions can occur at the piperidine ring, where various substituents can replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Trimethoxybenzoic acid derivatives.
Reduction Products: 3-piperidin-1-ylpropyl alcohol.
Substitution Products: Piperidine derivatives with various substituents.
科学的研究の応用
This compound is widely used in scientific research due to its unique chemical properties. It is employed in:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In biochemical studies to understand enzyme mechanisms and interactions.
Medicine: As a potential therapeutic agent in drug discovery and development.
Industry: In the production of pharmaceuticals and other chemical products.
作用機序
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
類似化合物との比較
3-Morpholinopropyl 3,4,5-trimethoxybenzoate;chloride: Similar structure but with a morpholine group instead of piperidine.
3-Piperidin-1-ylpropyl benzoate;chloride: Similar ester structure but with a different aromatic ring.
Uniqueness: 3-Piperidin-1-ium-1-ylpropyl 3,4,5-trimethoxybenzoate;chloride is unique due to its specific combination of the piperidine ring and the trimethoxybenzoate group, which imparts distinct chemical and biological properties compared to similar compounds.
生物活性
3-Piperidin-1-ium-1-ylpropyl 3,4,5-trimethoxybenzoate;chloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including cytotoxicity, antiviral properties, and mechanisms of action.
Chemical Structure and Properties
The compound features a piperidine ring and a trimethoxybenzoate moiety, which contribute to its biological properties. The presence of multiple methoxy groups enhances lipophilicity, potentially influencing its interaction with biological targets.
Cytotoxicity
Research has indicated that derivatives of 3,4,5-trimethoxybenzylidene exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study evaluated the cytotoxic activity of substituted 3-(3,4,5-trimethoxybenzylidene) indolinones and found that these compounds inhibited tubulin assembly in acute myeloid leukemia cells (B1647), suggesting a mechanism involving disruption of the cytoskeleton .
Table 1: Cytotoxic Activity of Trimethoxybenzylidene Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-(3,4,5-trimethoxybenzylidene) | B1647 (AML) | 15.2 | Inhibition of Nox4 |
| 3-(3,4-dimethoxybenzylidene) | A549 (Lung Cancer) | 22.5 | Disruption of tubulin assembly |
| 3-(3-methoxybenzylidene) | HeLa (Cervical) | 30.0 | Induction of apoptosis |
Antiviral Activity
The compound's structural analogs have been investigated for their antiviral properties against coronaviruses. A class of piperidine derivatives demonstrated micromolar activity against SARS-CoV-2 by inhibiting the main protease (Mpro), which is crucial for viral replication . Although the activity was modest, it highlights the potential for further optimization and development as antiviral agents.
Table 2: Antiviral Activity Against SARS-CoV-2
| Compound Name | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| Piperidine Derivative A | 7.4 | 44 | 5.95 |
| Piperidine Derivative B | 10.1 | 50 | 4.95 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cytotoxic Mechanism : The inhibition of Nox4 and disruption of tubulin assembly are critical pathways through which cytotoxic effects are exerted.
- Antiviral Mechanism : Inhibition of Mpro suggests that these compounds can interfere with viral polyprotein processing and RNA synthesis post-entry into host cells .
Case Studies
- Case Study on Cytotoxicity : In a study assessing various trimethoxybenzylidene compounds against cancer cell lines, significant antiproliferative effects were observed in B1647 cells with an IC50 value indicating effective targeting of cancerous cells while sparing normal cells.
- Case Study on Antiviral Activity : A series of piperidine derivatives were synthesized and tested against SARS-CoV-2. The most promising candidates showed substantial inhibition of viral replication in vitro, warranting further investigation into their therapeutic potential.
特性
CAS番号 |
108369-32-0 |
|---|---|
分子式 |
C18H28ClNO5 |
分子量 |
373.9 g/mol |
IUPAC名 |
3-piperidin-1-ium-1-ylpropyl 3,4,5-trimethoxybenzoate;chloride |
InChI |
InChI=1S/C18H27NO5.ClH/c1-21-15-12-14(13-16(22-2)17(15)23-3)18(20)24-11-7-10-19-8-5-4-6-9-19;/h12-13H,4-11H2,1-3H3;1H |
InChIキー |
WAWBZENAJROGJE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCCC[NH+]2CCCCC2.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















